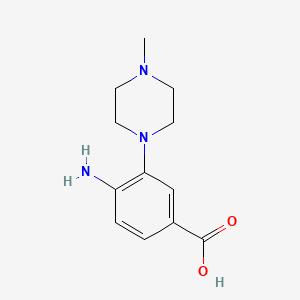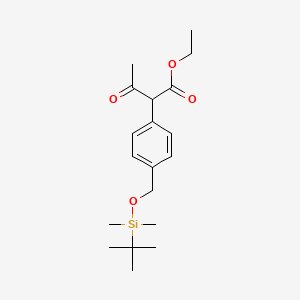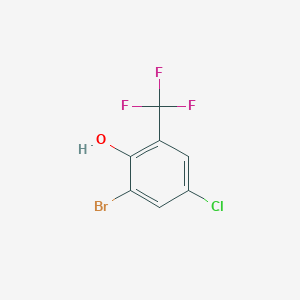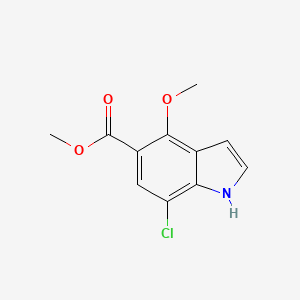
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a naphthalene ring, along with a 2,2-dimethylpropanoate ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethynyl group: This can be accomplished through Sonogashira coupling using palladium catalysts.
Methoxymethoxy protection: This step involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylpropanol using standard esterification reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving naphthalene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxymethoxy group can provide stability and solubility, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Ethynyl-7-fluoro-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the methoxymethoxy group.
7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the ethynyl group.
8-Ethynyl-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the fluoro substituent.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C19H19FO4 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H19FO4/c1-6-14-15(20)8-7-12-9-13(23-11-22-5)10-16(17(12)14)24-18(21)19(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI-Schlüssel |
OQWZLISQAKWTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C2C(=CC(=C1)OCOC)C=CC(=C2C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)




